molecular formula C7H14ClN3OS B2959479 C7H14ClN3OS CAS No. 1281869-45-1

C7H14ClN3OS

Cat. No.: B2959479
CAS No.: 1281869-45-1
M. Wt: 223.72
InChI Key: YKTJUPXQWQGNMF-JEDNCBNOSA-N
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Description

The compound with the molecular formula C7H14ClN3OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur

Scientific Research Applications

C7H14ClN3OS: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C7H14ClN3OS typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the reaction of a suitable starting material with reagents that introduce the core structure of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, amination, and sulfonation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

C7H14ClN3OS: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of C7H14ClN3OS involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

C7H14ClN3OS: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with variations in the functional groups or the core structure.

    Uniqueness: The presence of specific functional groups such as chlorine and sulfur in may confer unique chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(1S)-2-methyl-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS.ClH/c1-4(2)5(8)6-9-10-7(11-6)12-3;/h4-5H,8H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTJUPXQWQGNMF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(O1)SC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NN=C(O1)SC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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